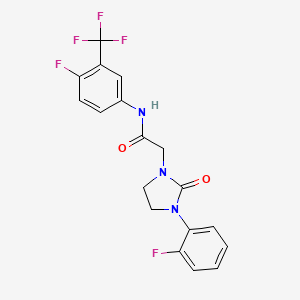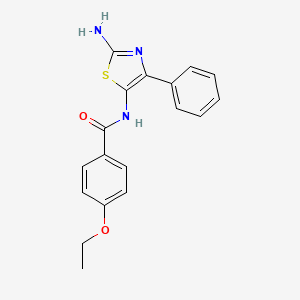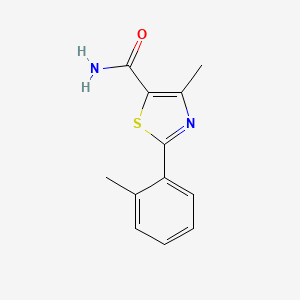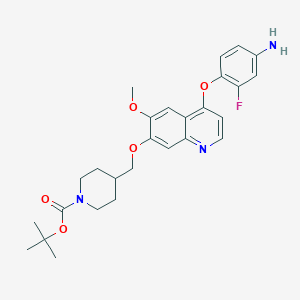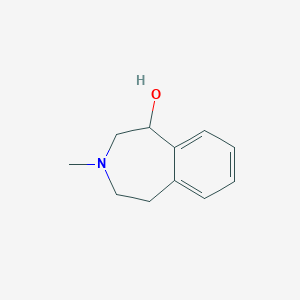![molecular formula C19H19FN6O2 B2490161 1-[(2-fluorophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 919025-94-8](/img/no-structure.png)
1-[(2-fluorophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of purine, which is a heterocyclic aromatic organic compound. It contains a pyrimidine ring fused to an imidazole ring. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycles in nature .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the purine ring system, followed by various substitutions to add the different functional groups. Unfortunately, without specific literature or experimental data, it’s hard to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure analysis would involve understanding the 3D conformation of the molecule, the hybridization of the atoms, bond lengths and angles, and the presence of any chiral centers. This typically requires experimental techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. For instance, the presence of an enyl group might make it susceptible to reactions like electrophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., can be influenced by the functional groups present in the molecule. For example, the presence of a fluorophenyl group might increase the compound’s lipophilicity .Wissenschaftliche Forschungsanwendungen
Biological Activities and Therapeutic Potentials
The compound 1-[(2-fluorophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is part of a larger class of heterocyclic compounds that have been studied for their biological activities. Some of these compounds, specifically purino [7, 8-g] -6-azapteridines and [1, 2, 4] triazino [3, 2-f] purines, have been synthesized and examined for their biological activities, such as antitumor effects and vascular relaxing effects. One of the compounds, 2, 4, 7, 9-tetramethylpurino [7, 8-g] -6-azapteridine-1, 3, 8, 10 (2H, 4H, 7H, 9H) -tetrone, showed activity against P 388 leukemia, although the vascular relaxing effects of some of these compounds were not potent (Ueda et al., 1987).
Structural and Crystallographic Studies
Structural and crystallographic studies have been conducted on similar compounds to understand their molecular arrangement and potential applications in materials science. For instance, studies on the crystal structures and packing of compounds like 2,4,6-tris(4-fluorophenoxy)-1,3,5-triazine and 2,4,6-tris(3,4-dimethylphenoxy)-1,3,5-triazine have provided insights into their structural characteristics, such as the presence of C–H...F and C–H...π hydrogen bonds and the formation of dimeric Piedfort Units (PU) and two-dimensional networks. These findings are essential for exploring the potential of these compounds in the field of octupolar nonlinear optics (Boese et al., 2002).
Antitumor and Antimicrobial Activities
Several compounds within the same chemical class have been studied for their potential therapeutic applications. Novel fluorinated 1,5-disubstituted-1,3,5-triazepine-6,7-dione compounds have been synthesized and evaluated as CDK2 inhibitors of tumor cells, exhibiting potential activity against CDK2. This study suggests the possible application of these compounds in cancer therapy (Bawazir & Rahman, 2020). Additionally, a series of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives have been prepared and tested for their 5-HT2 and alpha 1 receptor antagonist activity, indicating their potential in neuropharmacological applications (Watanabe et al., 1992).
Chemical Reactivity and Synthesis
Studies on the reactivity of related compounds, such as the 2,3,6,7-tetrahydro-7phenoxymethyl-4H-oxazolo[3,2-a]triazin-2-one-4-thione, provide valuable insights into the chemical behavior and synthesis pathways of these compounds. This knowledge is crucial for developing new heterocyclic compounds with applications in various fields, including medicinal chemistry (Forfar et al., 1998).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-[(2-fluorophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione' involves the condensation of 2-fluorobenzylamine with 3,9-dimethyl-7-prop-2-enyl-1,2,4-triazolo[4,3-c]purine-5,10-dione followed by oxidation and cyclization to form the final product.", "Starting Materials": [ "2-fluorobenzylamine", "3,9-dimethyl-7-prop-2-enyl-1,2,4-triazolo[4,3-c]purine-5,10-dione", "Oxidizing agent", "Cyclizing agent" ], "Reaction": [ "Step 1: Condensation of 2-fluorobenzylamine with 3,9-dimethyl-7-prop-2-enyl-1,2,4-triazolo[4,3-c]purine-5,10-dione in the presence of a suitable solvent and a base to form the intermediate product.", "Step 2: Oxidation of the intermediate product using an oxidizing agent to form the corresponding N-oxide.", "Step 3: Cyclization of the N-oxide using a suitable cyclizing agent to form the final product." ] } | |
CAS-Nummer |
919025-94-8 |
Produktname |
1-[(2-fluorophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Molekularformel |
C19H19FN6O2 |
Molekulargewicht |
382.399 |
IUPAC-Name |
1-[(2-fluorophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
InChI |
InChI=1S/C19H19FN6O2/c1-4-9-24-17(27)15-16(23(3)19(24)28)21-18-25(15)10-12(2)22-26(18)11-13-7-5-6-8-14(13)20/h4-8H,1,9-11H2,2-3H3 |
InChI-Schlüssel |
VGBUJHMHKWGQPS-UHFFFAOYSA-N |
SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=C)CC4=CC=CC=C4F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3-Bromo-2-methylphenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2490078.png)
![7-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2490079.png)
![3-[[Ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2490080.png)

![3-chloro-4-fluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2490082.png)

![2,3-dimethoxy-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2490085.png)
